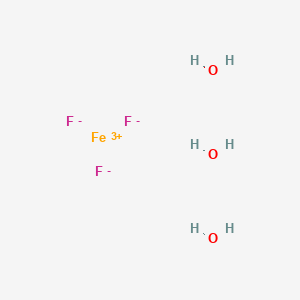

Ferric fluoride trihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ferric fluoride trihydrate is a useful research compound. Its molecular formula is F3FeH6O3 and its molecular weight is 166.89 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Open-Shell Keggin Ions : Ferric fluoride trihydrate reacts with pyridine in hot methanol to produce the first example of an open-shell Keggin ion, consisting of 13 high-spin iron(III) atoms. This compound shows strong exchange interactions between the iron atoms and has potential applications in magnetism and coordination chemistry (Bino et al., 2002).

Positive Electrodes for Secondary Cells : Iron(III) fluorides, including this compound derivatives, are explored as potential positive electrodes for Li-ion batteries. The high theoretical capacities and relatively mild synthesis conditions make them promising candidates for enhancing energy storage in commercial cells (Conte & Pinna, 2014).

Magnetic Ordering : this compound has been studied for its magnetic properties. Both alpha and beta phases of this compound exhibit low-dimensional antiferromagnetic behavior at higher temperatures, with three-dimensional ordering observed below specific temperatures. This suggests potential applications in magnetic materials and studies (Dézsi et al., 1988).

Anionic Ordering and Thermal Properties : Iron fluoride trihydrate is used to prepare iron hydroxyfluoride with the hexagonal-tungsten-bronze type structure, a potential cathode material for batteries. Understanding its phase transformation, structural description, and thermal properties is crucial for its application in energy storage technologies (Burbano et al., 2015).

Defluoridation of Aqueous Solutions : Granular ferric hydroxide (GFH), derived from this compound, shows potential for fluoride removal from aqueous solutions. It's studied for its adsorption capacity and the influence of various parameters like pH and temperature, indicating its application in water treatment and environmental remediation (Kumar et al., 2009).

Magneto-Optical Properties : Ferric fluoride (FeF3) exhibits unique magneto-optical properties, such as significant Faraday rotation and transparency in the visible and UV spectrum, suggesting its potential application in optical devices and studies in magnetism (Kurtzig & Guggenheim, 1969).

Propriétés

IUPAC Name |

iron(3+);trifluoride;trihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH.Fe.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILAUHRDSUSGOG-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[F-].[F-].[F-].[Fe+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3FeH6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660183 |

Source

|

| Record name | Iron(3+) fluoride--water (1/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15469-38-2 |

Source

|

| Record name | Iron(3+) fluoride--water (1/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Pyridin-4-yl)oxan-4-yl]methanol](/img/structure/B7780586.png)

![2-Methyl-5-phenyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B7780620.png)